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molecular formula C8H10O2S B1353593 Ethyl 5-methylthiophene-2-carboxylate CAS No. 5751-81-5

Ethyl 5-methylthiophene-2-carboxylate

Cat. No. B1353593
M. Wt: 170.23 g/mol
InChI Key: NYXZOVWQCSRKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07361671B2

Procedure details

A solution of 5-methyl-thiophene-2-carboxylic acid (25.2 g, 177 mmol) in EtOH (500 mL) is treated with conc. H2SO4 (15 mL) and heated to a gentle reflux for 72 h. The solution is partially concentrated and poured into water (500 mL) and extracted with Et2O (3×). The combined extracts are washed with aq Na2CO3, water, dried over Na2SO4, filtered and concentrated in vacuo. Vacuum distillation of the residue afforded 5-methyl-thiophene-2-carboxylic acid ethyl ester (25.6 g, 85%): bp 98-99° C./9-10 mbar; 1H NMR (CDCl3, 300 MHz) δ 7.6 (s, 1 H), 6.78 (s, 1 H), 4.30 (q, J=6.0 Hz, 2 H), 2.50 (s, 3 H), 1.34 (t, J=6.0 Hz, 3 H).
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:15][CH2:16]O>>[CH2:15]([O:8][C:7]([C:5]1[S:6][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:9])[CH3:16]

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 72 h
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is partially concentrated
ADDITION
Type
ADDITION
Details
poured into water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×)
WASH
Type
WASH
Details
The combined extracts are washed with aq Na2CO3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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